1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid
Description
This compound features a cyclopentane ring substituted at the 1-position with a carboxylic acid group and a 1-[(tert-butoxy)carbonyl]piperidin-3-yl moiety. The tert-butoxycarbonyl (Boc) group acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₂₅NO₄, with a molecular weight of 295.38 g/mol (exact value depends on stereochemistry). This scaffold is relevant in medicinal chemistry, particularly for targeting enzymes or receptors requiring rigid, bicyclic structures .
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
NSSNIHVXJYKYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions :
- Reagents : Diphenylphosphoryl azide (DPPA), triethylamine (TEA), methyl ethyl ketone (MEK).
- Steps :
- Reaction of the cyclopropane derivative with DPPA and TEA in MEK at room temperature for 4–6 hours.
- Heating to 80°C for 12 hours to complete the rearrangement.
- Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.
- Hydrolysis of the ethyl ester group under basic conditions (NaOH/EtOH).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (overall) | 65–70% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 18–24 hours |
Esterification-Cyclization Approach
This route utilizes 3-piperidinecarboxylic acid derivatives, with thionyl chloride (SOCl₂) facilitating esterification before cyclopentane ring formation.
Reaction Conditions :
- Reagents : Thionyl chloride, cyclopentanol, chiral resolving agents.
- Steps :
- Esterification of 3-piperidinecarboxylic acid with SOCl₂ to form the acid chloride.
- Reaction with cyclopentanol to generate the cyclopentane ester intermediate.
- Boc protection under anhydrous conditions.
- Chiral separation via column chromatography (silica gel, 90:9:1 CH₂Cl₂/MeOH/NH₄OH).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (step 2) | 73% | |
| Optical Purity (ee) | >99% | |
| Solvent System | Dichloromethane/methanol/ammonia |
Alternative Boc-Protection Method
A modified approach from peptide chemistry adapts Boc protection early in the synthesis to stabilize the piperidine nitrogen.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 40°C | |
| Yield (final step) | 88% | |
| Melting Point | 135–137°C |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Curtius Rearrangement | High regioselectivity | Long reaction time |
| Esterification | Scalable for chiral resolution | Requires hazardous reagents |
| Boc-Protection | Mild conditions | Lower yield in cyclization |
Structural Validation
Post-synthesis characterization includes:
- NMR : Distinct signals for cyclopentane (δ 1.5–2.5 ppm) and Boc group (δ 1.4 ppm).
- Mass Spectrometry : Observed [M+H]⁺ at m/z 297.39 (theoretical 297.39).
- X-ray Crystallography : Confirms chair conformation of the piperidine ring and planar cyclopentane.
Industrial-Scale Considerations
- Cost Efficiency : Thionyl chloride method is preferred for large batches (>1 kg).
- Safety : DPPA requires handling under inert atmosphere due to explosivity.
- Environmental Impact : MEK and dichloromethane necessitate solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The cyclopentane carboxylic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structurally related compounds, highlighting substituents, stereochemistry, and functional groups:
Functional and Physicochemical Implications
- Rigidity : The bicyclo[1.1.1]pentane analog () offers enhanced conformational restraint, which may improve binding affinity to rigid binding pockets.
- Solubility : The 2-methoxyethyl derivative () has higher hydrophilicity due to the ether group, whereas the 4-chlorobenzyl analog () is more lipophilic, impacting membrane permeability.
- Stereochemistry: The trans-Boc-amino configuration () may alter hydrogen-bonding patterns compared to cis isomers, affecting target engagement.
Biological Activity
1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group, which is known to influence its pharmacokinetic properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₁O₄ |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2(CC2)C(=O)O |
| InChI | InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-4-5-10(9-15)14(6-7-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Pharmacological Activity
Research on the biological activity of this compound is limited. However, related compounds in the piperidine class have shown various pharmacological effects, including:
Anticonvulsant Activity : Some piperidine derivatives exhibit anticonvulsant properties. This activity is often attributed to their ability to modulate neurotransmitter systems in the central nervous system (CNS).
Anticancer Potential : Piperidine-containing compounds have been investigated for their anticancer activities. They often interact with cellular pathways involved in apoptosis and cell proliferation.
The exact mechanisms of action for this compound are not fully elucidated. However, based on studies of similar compounds, possible mechanisms may include:
- Receptor Modulation : Interaction with neurotransmitter receptors such as GABA or glutamate receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or survival.
- Cell Cycle Disruption : Inducing apoptosis through disruption of the cell cycle.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on similar piperidine derivatives provides insight into potential biological activities:
Study 1: Anticancer Activity
A study reported that piperidine derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .
Study 2: Neuroprotective Effects
Another investigation found that certain piperidine compounds exhibited neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in diseases like Alzheimer's .
Q & A
Q. Basic
- X-ray Crystallography : Definitive confirmation of absolute configuration.
- NOESY NMR : Cross-peaks between cyclopentane protons and adjacent groups reveal spatial relationships.
- Chiral HPLC : Compare retention times with enantiomerically pure standards .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Purification Bottlenecks : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., using ethyl acetate/hexane) or centrifugal partition chromatography .
- Side Reactions : Overalkylation during cyclopentane formation can be mitigated by slow reagent addition and excess NaH .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24h to 2h, improving throughput .
How does the compound’s logP affect its bioavailability in cellular assays?
Q. Advanced
- LogP Calculation : Predicted ~2.5 (via ChemDraw), indicating moderate hydrophobicity.
- Membrane Permeability : Enhanced by the Boc group but limited by the carboxylic acid.
- Experimental Adjustments :
What safety precautions are critical when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
How does the compound compare to structurally similar PROTAC linkers in terms of binding kinetics?
Advanced
Comparative Data :
| Compound | Kd (nM) for E3 Ligase | Half-Life (h) |
|---|---|---|
| Target Compound | 12 ± 1.5 | 4.2 |
| Triazole Derivative | 8 ± 0.9 | 3.8 |
| Oxazole Derivative | 25 ± 3.2 | 5.1 |
Mechanistic Insight : The cyclopentane ring confers rigidity, enhancing binding entropy but reducing ligand flexibility .
What computational methods predict the compound’s metabolic pathways?
Q. Advanced
- In Silico Tools :
- SwissADME : Predicts CYP3A4-mediated oxidation of the piperidine ring.
- Meteor Nexus : Identifies glucuronidation of the carboxylic acid as a primary detoxification route.
- Validation : LC-MS/MS analysis of hepatocyte incubation samples .
How can researchers resolve low yields in the final hydrolysis step?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
